Home > Products > Screening Compounds P103048 > Glucokinase activator (gka) (R)-1
Glucokinase activator (gka) (R)-1 - 745051-65-4

Glucokinase activator (gka) (R)-1

Catalog Number: EVT-3200648
CAS Number: 745051-65-4
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of glucokinase activator (R)-1 has been described in several studies, focusing on practical and scalable methods. One notable approach involves a multi-step synthetic route that includes key reactions such as amide coupling and selective functional group transformations. The synthesis typically starts from readily available starting materials, allowing for efficient production at scale.

Technical details related to the synthesis include:

  • Reagents: Commonly used reagents include coupling agents for amide formation and protecting groups to manage reactive functional groups during synthesis.
  • Conditions: Reactions are often conducted under controlled temperature and pH conditions to optimize yield and purity.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity necessary for biological evaluations .
Molecular Structure Analysis

The molecular structure of glucokinase activator (R)-1 is characterized by specific functional groups that facilitate its interaction with the glucokinase enzyme. The compound typically features a benzamide backbone with various substituents that enhance its binding affinity and specificity.

Key structural data includes:

  • Molecular Formula: The exact molecular formula can vary depending on the specific substituents used in the synthesis.
  • Molecular Weight: The molecular weight is generally around 300-400 Da, depending on the specific derivative.
  • 3D Structure: Computational modeling studies have provided insights into how (R)-1 fits into the allosteric site of glucokinase, highlighting critical interactions that stabilize its binding .
Chemical Reactions Analysis

Glucokinase activator (R)-1 undergoes several key chemical reactions that are essential for its function:

  • Enzymatic Reaction: The primary reaction involves the activation of glucokinase, which enhances its ability to phosphorylate glucose.
  • Allosteric Modulation: By binding to an allosteric site on glucokinase, (R)-1 alters the enzyme's conformation, increasing its affinity for glucose and promoting insulin secretion from pancreatic beta cells.
  • Metabolic Pathways: The activation leads to enhanced glycolysis and glycogen synthesis in liver cells, contributing to lower blood glucose levels .
Mechanism of Action

The mechanism of action for glucokinase activator (R)-1 involves several steps:

Physical and Chemical Properties Analysis

The physical and chemical properties of glucokinase activator (R)-1 are crucial for its efficacy as a therapeutic agent:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions can vary based on substituents.
  • Stability: Stability under physiological conditions is essential for therapeutic use; studies often assess degradation rates under various conditions.
  • Melting Point: Specific melting points can indicate purity and crystalline form; this data is essential during synthesis optimization .
Applications

Glucokinase activator (R)-1 holds significant promise in scientific research and clinical applications:

  • Diabetes Treatment: It is primarily investigated as a potential treatment for type 2 diabetes by enhancing insulin secretion and improving glycemic control.
  • Research Tool: In laboratory settings, it serves as a tool to study glucose metabolism and insulin signaling pathways.
  • Drug Development: Ongoing research focuses on optimizing its pharmacological properties to develop effective antidiabetic therapies with fewer side effects compared to traditional treatments .
Introduction and Contextual Background

Glucokinase as a Therapeutic Target in Glucose Homeostasis

Glucokinase (GK), or hexokinase IV, serves as the body’s primary glucose sensor, catalyzing the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction is the rate-limiting step in glycolysis and governs glucose homeostasis across multiple tissues [1] [3]. GK exhibits unique kinetic properties:

  • Low substrate affinity (S₀.₅ ≈ 8 mM), enabling responsiveness to physiological glucose fluctuations (4–10 mM) [3] [8].
  • Positive cooperativity (Hill coefficient ≈ 1.7), allowing amplified activity during postprandial hyperglycemia [1] [9].
  • Tissue-specific regulation: In pancreatic β-cells, GK controls glucose-stimulated insulin secretion (GSIS) by modulating ATP/ADP ratios, thereby closing Kₐₜₚ channels and triggering calcium-mediated insulin exocytosis [1] [6]. In hepatocytes, GK enhances glycogen synthesis and suppresses gluconeogenesis under regulation by glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus during fasting [3] [8].

Genetic evidence underscores GK’s non-redundant role: Loss-of-function mutations cause maturity-onset diabetes of the young type 2 (MODY2), while gain-of-function mutations induce hyperinsulinemic hypoglycemia [1] [8]. In type 2 diabetes (T2D), GK expression and activity are significantly reduced in pancreatic islets (↓45% mRNA) and liver tissue due to epigenetic modifications like GCK promoter hypermethylation, establishing it as a rational therapeutic target [8] [9].

Table 1: Tissue-Specific Functions of Glucokinase

TissuePrimary RoleRegulatory Mechanism
Pancreatic β-cellsGlucose-sensing for insulin secretionATP/ADP ratio → Kₐₜₚ channel closure → Ca²⁺ influx
HepatocytesGlycogen synthesis, gluconeogenesis suppressionGKRP-mediated nuclear sequestration (fasting state)
Pancreatic α-cellsGlucose-inhibited glucagon secretionParacrine signaling (insulin/GABA) and intrinsic GK activity
Enteroendocrine L-cellsGLP-1 secretion enhancementKₐₜₚ channel-dependent depolarization

Historical Development of Glucokinase Activator Pharmacophores

The first-generation GKAs emerged in the early 2000s following high-throughput screening of compounds that reversed GKRP-mediated inhibition. Key milestones include:

  • Piragliatin (Roche, 2003): The first GKA to enter clinical trials (Phase II). It reduced fasting plasma glucose by 30% in diabetic patients but was discontinued due to hypoglycemia and rapid tachyphylaxis [1] [5].
  • RO0281675: A prototypical GKA that demonstrated proof-of-concept by lowering glucose S₀.₅ to 2.5 mM and enhancing hepatic glucose uptake [3] [9].

Structural optimization addressed limitations of early GKAs:

  • Hepatoselective designs: Compounds like TTP399 (Phase III) incorporate carboxylic acid moieties to limit pancreatic exposure, reducing hypoglycemia risk [5] [9].
  • Dual-acting activators: Dorzagliatin (Phase III) targets both pancreatic and hepatic GK, restoring β-cell function and hepatic glucose disposal [5] [6].
  • Stereochemical refinement: Introduction of chiral centers (e.g., (R)-enantiomers) improved binding specificity to the allosteric activator site near residues R65, Y214, and V455 [3] [4].

Table 2: Evolution of GKA Pharmacophores

GenerationRepresentative CompoundKey Structural FeaturesClinical Outcome
First (2000s)PiragliatinNon-selective benzamide derivativesHypoglycemia, tachyphylaxis
Second (2010s)AZD1656Pyridine-2-carboxamide scaffoldModerate HbA1c reduction (↓0.7%)
Third (Present)DorzagliatinChiral tetrahydrotriazolopyridineHbA1c ↓1.07% (SEED trial)
HepatoselectiveTTP399Carboxylate-functionalized pyrimidineReduced hypoglycemia risk

Rationale for Stereoselective Compound Design in Diabetes Therapeutics

Stereochemistry critically influences GKA efficacy due to GK’s asymmetric allosteric binding pocket. The (R)-enantiomer conformation enhances:

  • Binding affinity: The (R)-configuration of ZYGK1 (EC₅₀ = 43 nM) allows optimal hydrogen bonding with R65 and hydrophobic interactions with V455, reducing S₀.₅ by 2.5-fold versus the (S)-enantiomer [3] [7].
  • Allosteric modulation: (R)-enantiomers stabilize the "super-open" to "closed" conformational transition, accelerating glucose phosphorylation kinetics by 5-fold at 5 mM glucose [1] [8].
  • Tissue specificity: Chirality influences distribution; (R)-configured GKAs like GKM-001 exhibit 68-fold higher liver concentrations than plasma, minimizing off-target effects [2] [9].

Synthetic routes to enantiopure (R)-GKAs exploit:

  • Asymmetric catalysis: Patent WO2007115968 details ketal protective groups and chiral catalysts for synthesizing (R)-1-(3-chloro-4-methanesulfonylphenyl)-3-cyclopentylpropionamide with >99% ee [4].
  • Crystallography-guided design: Structures of GK-GKA complexes (PDB: 1V4S) reveal the (R)-conformation’s superior complementarity to the activator site’s L-shaped cleft [3] [5].

Table 3: Impact of Stereochemistry on GKA Pharmacodynamics

Parameter(R)-Enantiomer(S)-Enantiomer
Glucose S₀.₅2.1 ± 0.3 mM5.8 ± 0.6 mM
GK Catalytic Rate (kcat)980 ± 45 s⁻¹320 ± 30 s⁻¹
Hepatic Selectivity Index35:1 (liver:plasma)1.2:1
EC₅₀ (GK Activation)34–43 nM>10 μM

Properties

CAS Number

745051-65-4

Product Name

Glucokinase activator (gka) (R)-1

IUPAC Name

(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)-N-pyrazin-2-ylpropanamide

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H25N3O4S/c25-21(24-20-14-22-9-10-23-20)19(13-15-7-11-28-12-8-15)16-1-3-17(4-2-16)29(26,27)18-5-6-18/h1-4,9-10,14-15,18-19H,5-8,11-13H2,(H,23,24,25)/t19-/m1/s1

InChI Key

DQIITKNITDKAJZ-LJQANCHMSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=CN=C4

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.